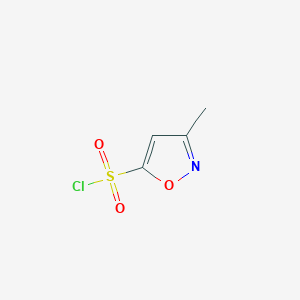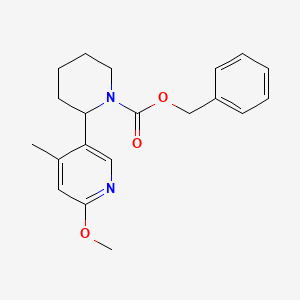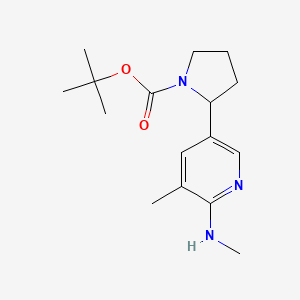![molecular formula C12H11F3N4NaO6S+ B11823387 sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)
sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-, sodium salt (1:1) is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-carboxamide derivatives typically involves the cyclization of β-acylamidrazones. A common precursor used in the synthesis is ethyl β-N-Boc-oxalamidrazone . The cyclization process usually requires high temperatures, often exceeding 140°C, to achieve satisfactory yields . The reaction conditions must be carefully controlled to prevent the decomposition of labile β-acyl groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization techniques as those employed in laboratory settings. The scalability of the process depends on the availability of high-purity precursors and the ability to maintain stringent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazole-1-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazole ring.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-1-carboxamide derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and their role in various biochemical pathways.
Medicine: Investigated for their antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-1-carboxamide derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in their action include inhibition of nucleic acid synthesis and disruption of cellular processes essential for the survival of pathogens .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole-3-carboxamide: Another triazole derivative with similar structural features but different substituents.
1H-1,2,3-Triazole: A tautomeric form of triazole with distinct chemical properties.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density, insensitivity, and thermal stability.
Uniqueness
1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-, sodium salt (1:1) is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H11F3N4NaO6S+ |
|---|---|
Peso molecular |
419.29 g/mol |
Nombre IUPAC |
sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20);/q;+1 |
Clave InChI |
UOUXAYAIONPXDH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)

![6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11823315.png)


![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)
![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)
![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)
![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)

![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)
